molecular formula C14H20N2O2S B5732778 Ethyl 4-(2-methylpropylcarbamothioylamino)benzoate

Ethyl 4-(2-methylpropylcarbamothioylamino)benzoate

Cat. No.: B5732778
M. Wt: 280.39 g/mol
InChI Key: CKVDAVRGBONHJA-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methylpropylcarbamothioylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methylpropylcarbamothioylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with isobutyl isothiocyanate in the presence of a suitable base, followed by esterification with ethanol. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) are usually sufficient.

    Solvent: Common solvents include ethanol or methanol.

    Catalyst: Acid catalysts like sulfuric acid or hydrochloric acid can be used to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The process can be scaled up by using automated reactors and precise control of reaction parameters such as temperature, pressure, and flow rates.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methylpropylcarbamothioylamino)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Ammonia or primary amines for substitution reactions.

Major Products

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Amines or substituted benzoates.

Scientific Research Applications

Ethyl 4-(2-methylpropylcarbamothioylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the formulation of coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methylpropylcarbamothioylamino)benzoate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved may include:

    Enzyme Inhibition: Inhibition of enzymes such as cyclooxygenase or acetylcholinesterase.

    Receptor Binding: Binding to receptors like G-protein coupled receptors or ion channels.

Comparison with Similar Compounds

Ethyl 4-(2-methylpropylcarbamothioylamino)benzoate can be compared with other similar compounds such as:

    Ethyl 4-dimethylaminobenzoate: Similar structure but different functional groups, leading to different chemical and biological properties.

    Benzocaine: A well-known local anesthetic with a similar benzoate structure but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzoates.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable reagent in organic synthesis and a promising candidate for further research in biology and medicine.

Properties

IUPAC Name

ethyl 4-(2-methylpropylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c1-4-18-13(17)11-5-7-12(8-6-11)16-14(19)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVDAVRGBONHJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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